molecular formula C15H14O3 B3046031 5-Methoxy-2-(2-methylphenyl)benzoic acid CAS No. 1183657-07-9

5-Methoxy-2-(2-methylphenyl)benzoic acid

Cat. No.: B3046031
CAS No.: 1183657-07-9
M. Wt: 242.27
InChI Key: XKQZNZMZCMPMDC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3. It is also known by its IUPAC name, 4-methoxy-2’-methyl [1,1’-biphenyl]-2-carboxylic acid . This compound is characterized by a methoxy group and a methylphenyl group attached to a benzoic acid core, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methylphenyl)benzoic acid typically involves the reaction of 2-methylphenylboronic acid with 5-methoxy-2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Hydroxy-2-(2-methylphenyl)benzoic acid.

    Reduction: 5-Methoxy-2-(2-methylphenyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Methoxy-2-(2-methylphenyl)benzoic acid is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, involved in inflammatory pathways. The methoxy and methylphenyl groups may enhance its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the methylphenyl group, making it less hydrophobic.

    4-Methoxybenzoic acid: Lacks the methylphenyl group, affecting its chemical reactivity and biological activity.

    2-Methylbenzoic acid: Lacks the methoxy group, altering its electronic properties and reactivity.

Uniqueness

5-Methoxy-2-(2-methylphenyl)benzoic acid is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and biological properties. These groups enhance its hydrophobicity, electronic properties, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZNZMZCMPMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681183
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183657-07-9
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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